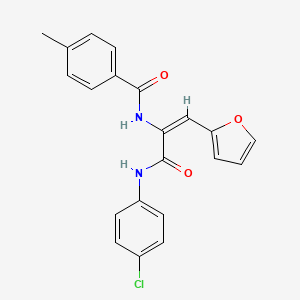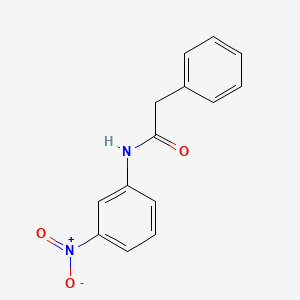![molecular formula C13H10Cl3N3OS B11708004 N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide is a chemical compound with the molecular formula C14H11Cl3N2OS and a molecular weight of 361.68 g/mol . This compound is known for its unique structure, which includes a trichloromethyl group, a pyrimidinylsulfanyl group, and a benzamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the reaction of 2-chloropyrimidine with thiourea to form the pyrimidin-2-ylsulfanyl intermediate. This intermediate is then reacted with trichloroacetaldehyde to form the trichloromethyl group. Finally, the resulting compound is reacted with benzoyl chloride to form the benzamide moiety .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and pyrimidinylsulfanyl moiety play crucial roles in its binding affinity and specificity .
Molecular targets and pathways involved in its mechanism of action include enzymes involved in metabolic pathways, receptors in signaling pathways, and proteins in cellular processes. Detailed studies are conducted to elucidate the exact molecular interactions and pathways affected by the compound .
Comparaison Avec Des Composés Similaires
N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide can be compared with other similar compounds, such as:
N-[2,2,2-trichloro-1-(pyridin-2-ylsulfanyl)ethyl]benzamide: This compound has a pyridinylsulfanyl group instead of a pyrimidinylsulfanyl group.
N-[2,2,2-trichloro-1-(thiazol-2-ylsulfanyl)ethyl]benzamide: This compound contains a thiazolylsulfanyl group, which can influence its chemical properties and interactions with biological targets.
N-[2,2,2-trichloro-1-(benzothiazol-2-ylsulfanyl)ethyl]benzamide: The presence of a benzothiazolylsulfanyl group can enhance its stability and binding affinity to specific molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C13H10Cl3N3OS |
|---|---|
Poids moléculaire |
362.7 g/mol |
Nom IUPAC |
N-(2,2,2-trichloro-1-pyrimidin-2-ylsulfanylethyl)benzamide |
InChI |
InChI=1S/C13H10Cl3N3OS/c14-13(15,16)11(21-12-17-7-4-8-18-12)19-10(20)9-5-2-1-3-6-9/h1-8,11H,(H,19,20) |
Clé InChI |
FTFXTRXYVRTTJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)

![7-chloro-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11707947.png)
![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)



![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)

![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
